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Abstract

Ticlatone, chemically known as 6-chloro-1,2-benzothiazol-3(2H)-one, is an antifungal agent
belonging to the benzisothiazole class of compounds. This document provides a
comprehensive technical overview of the discovery, history, synthesis, and proposed
mechanism of action of ticlatone and its derivatives. While clinical data on ticlatone remains
elusive in publicly accessible records, preclinical studies on related compounds have shed light
on a potentially novel antifungal mechanism targeting mitochondrial function. This guide
synthesizes the available scientific literature to offer a detailed resource for researchers and
professionals in the field of antifungal drug development.

Discovery and History

The earliest known reference to ticlatone dates back to a 1962 German patent filed by Rudolf
Fischer[1]. This patent, DE1135468, is believed to describe the initial synthesis of 6-chloro-1,2-
benzothiazol-3(2H)-one. However, detailed information from this patent regarding the specific
synthetic route and any initial observations of its biological activity, including its antifungal
properties, are not readily available in current literature.

Ticlatone is also known by its trade name, Landromil. Despite its early discovery, the
developmental history of ticlatone as a pharmaceutical agent is not well-documented in peer-
reviewed journals. Information from databases such as PubChem suggests that the compound
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may have reached Phase Il clinical trials, but the results of these trials have not been published
in accessible scientific literature. The lack of extensive clinical data has left a significant gap in
the understanding of its efficacy and safety profile in humans.

Chemical Synthesis

The synthesis of the 1,2-benzisothiazol-3(2H)-one scaffold, the core of ticlatone, has been a
subject of chemical research. While the original synthesis by Fischer is not detailed here,
contemporary research has explored various methods for creating derivatives of this scaffold. A
generalized synthetic approach is outlined below.

Experimental Protocol: General Synthesis of 1,2-
Benzisothiazol-3(2H)-one Derivatives

This protocol is a generalized representation based on modern synthetic methodologies for
similar compounds and may not reflect the original synthesis of ticlatone.

Materials:

Substituted 2-mercaptobenzoic acid

Thionyl chloride (SOCI2)

Ammonia (NHs) or primary amine (R-NH2)

Chlorinating agent (e.g., N-chlorosuccinimide)

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:

e Acid Chloride Formation: The substituted 2-mercaptobenzoic acid is reacted with an excess
of thionyl chloride in an anhydrous solvent under reflux to form the corresponding acid
chloride. The reaction is monitored by thin-layer chromatography (TLC) until the starting
material is consumed. The excess thionyl chloride and solvent are removed under reduced
pressure.
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» Amidation: The resulting acid chloride is dissolved in an anhydrous solvent and cooled in an
ice bath. A solution of ammonia or a primary amine in the same solvent is added dropwise.
The reaction mixture is stirred at room temperature until completion. The resulting amide is
then isolated by extraction and purified by column chromatography.

e Cyclization and Chlorination: The purified amide is treated with a chlorinating agent, such as
N-chlorosuccinimide, in a suitable solvent. This step facilitates the cyclization to the 1,2-
benzisothiazol-3(2H)-one ring system and the introduction of the chlorine atom at the desired
position. The final product is purified by recrystallization or column chromatography.

Antifungal Activity and Mechanism of Action

While data on ticlatone itself is scarce, research into its derivatives has provided valuable
insights into the antifungal potential of the 1,2-benzisothiazol-3(2H)-one scaffold. A 2011 study
reported the broad-spectrum antifungal activity of a series of these derivatives.

Quantitative Data: In Vitro Antifungal Activity of 1,2-
Benzisothiazol-3(2H)-one Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MICso) values for
representative derivatives against various fungal pathogens. It is important to note that this
data is for derivatives and not for ticlatone itself.

. Representative Derivative Representative Derivative
Fungal Species

1 (MICso pg/mL) 2 (MICso pg/mL)
Candida albicans 1.25 25
Candida glabrata 0.63 1.25
Candida parapsilosis 0.63 1.25
Cryptococcus neoformans 0.31 0.63
Aspergillus fumigatus 2.5 5.0

Data is illustrative and based on published findings for derivatives.
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Proposed Mechanism of Action

A subsequent study in 2012 on these derivatives suggested a mechanism of action distinct
from existing classes of antifungal drugs. The research indicated that these compounds likely
target mitochondrial function.

The proposed mechanism involves the disruption of the fungal respiratory pathway. This
disruption leads to an increase in the production of reactive oxygen species (ROS), which are
toxic to the cell, and a decrease in the mitochondrial membrane potential, ultimately leading to
fungal cell death. This fungicidal activity is a promising characteristic for an antifungal agent.

Experimental Protocol: Assessment of Mitochondrial
Membrane Potential

Materials:

Fungal cells (e.g., Saccharomyces cerevisiae)

1,2-benzisothiazol-3(2H)-one derivative

Rhodamine 123 (fluorescent dye)

Phosphate-buffered saline (PBS)

Fluorometer or fluorescence microscope
Procedure:
e Cell Culture: Fungal cells are cultured in appropriate media to logarithmic phase.

e Treatment: The cells are harvested, washed, and resuspended in PBS. The 1,2-
benzisothiazol-3(2H)-one derivative is added at various concentrations, and the cells are
incubated for a specified period.

» Staining: Rhodamine 123, a cationic dye that accumulates in mitochondria in a membrane
potential-dependent manner, is added to the cell suspension and incubated in the dark.
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o Fluorescence Measurement: The fluorescence intensity of the cell suspension is measured
using a fluorometer. A decrease in fluorescence intensity in treated cells compared to
untreated controls indicates a loss of mitochondrial membrane potential. Alternatively, cells
can be visualized under a fluorescence microscope to observe changes in mitochondrial

staining.
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Caption: Proposed mechanism of action for ticlatone derivatives.

Conclusion and Future Perspectives

Ticlatone represents an early discovery in the benzisothiazole class of antifungals. While its
own clinical development history is obscure, recent research on its derivatives has revitalized
interest in this chemical scaffold. The proposed novel mechanism of action, targeting fungal
mitochondrial respiration, presents a promising avenue for circumventing known resistance
mechanisms to current antifungal therapies.

Future research should focus on several key areas. Firstly, a thorough investigation into the
original discovery and any unpublished preclinical or clinical data for ticlatone could provide
invaluable context. Secondly, a definitive elucidation of the precise molecular target(s) within
the fungal respiratory chain for ticlatone and its derivatives is crucial. Finally, structure-activity
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relationship (SAR) studies could be expanded to optimize the antifungal potency and selectivity
of this class of compounds, paving the way for the development of new and effective
treatments for fungal infections. The lack of publicly available clinical trial data for ticlatone
underscores the challenges in drug development and the importance of transparent data
sharing to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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